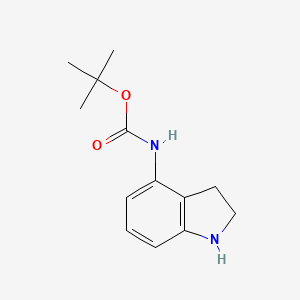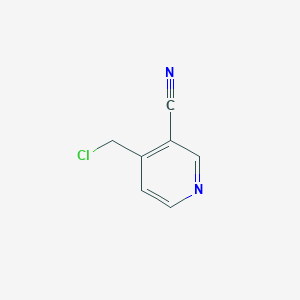
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1609403-25-9 . It has a molecular weight of 213.15 . The compound is typically stored at room temperature and is available in solid form .
Physical And Chemical Properties Analysis
“(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 213.15 . More detailed physical and chemical properties would require experimental determination or computational modeling.Applications De Recherche Scientifique
Neuroleptic Properties and Dopamine Receptor Interaction
The compound was found to exhibit potent neuroleptic properties, specifically as an antagonist for peripheral D2-dopamine receptors. It showed significant inhibitory effects on various dopamine-induced behaviors, with an increased activity compared to other neuroleptics like haloperidol and metoclopramide. This highlights its potential as a drug with fewer side effects for treating psychosis. Additionally, it was identified as a potent inhibitor for dopamine-sensitive adenylate cyclase, selectively blocking dopamine D1 receptor binding while having a minimal effect on D2 receptor binding (Usuda et al., 1981) (Usuda et al., 2004).
Enantioselective Synthesis and Pharmaceutical Potential
The compound's enantioselective synthesis processes have been developed, suggesting its importance in the pharmaceutical field. For instance, it's related to potent members of the quinolonecarboxylic acid class of antibacterial agents, where different enantiomers show varying levels of activity against aerobic and anaerobic bacteria (Rosen et al., 1988). Also, enantioselective synthesis processes have been established for producing conformationally restricted homophenylalanine analogs, indicating its structural significance in synthesizing complex bioactive compounds (Demir et al., 2004).
Structural and Chemical Synthesis Applications
It plays a role in the structural formation of various complex chemical compounds. For instance, derivatives of the compound have been synthesized for developing highly substituted spiropyrrolidines through regioselective cycloaddition reactions (Subramaniyan & Raghunathan, 2001). Furthermore, it's involved in the synthesis of chlorinated tetracyclic compounds, indicating its utility in creating complex molecular structures with potential pharmacological activities (Karama et al., 2016).
Propriétés
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-5-7-3-4-10(6-7)8-1-2-8;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJXNBNPHGZOIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylpyrrolidin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)




![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
